

Application Notes and Protocols: Pigment Orange 16 Dispersion for Polymer Composites

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Compound of Interest

Compound Name: Pigment orange 16

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These application notes provide a comprehensive overview of the use of **Pigment Orange 16** in polymer composites. This document details the pigment's properties, methodologies for its dispersion, and protocols for evaluating the performance of the resulting colored polymer composites.

Introduction to Pigment Orange 16

Pigment Orange 16 (P.O. 16) is a disazo pigment that provides a bright, reddish-orange shade.[1][2][3] It is widely used in the coloration of various materials, including plastics, inks, and coatings, due to its good tinting strength and cost-effectiveness.[2][4] Chemically, it is identified as C.I. 21160 and has the CAS number 6505-28-8.[5][6] Its molecular formula is $C_{34}H_{32}N_6O_6$. [6][7] While it offers vibrant coloration, its fastness properties, such as lightfastness and heat stability, are moderate, making it suitable for applications where extreme durability is not the primary requirement.[5]

Properties of Pigment Orange 16

A summary of the key physical, chemical, and fastness properties of **Pigment Orange 16** is presented in the table below. These properties are crucial for determining the suitability of the pigment for specific polymer systems and processing conditions.

Table 1: General Properties of Pigment Orange 16

Property	Value	Source(s)
Chemical and Physical Properties		
C.I. Name	Pigment Orange 16	[5][6]
C.I. Number	21160	[5][6]
CAS Number	6505-28-8	[5][6]
Molecular Formula	C ₃₄ H ₃₂ N ₆ O ₆	[6][7]
Molecular Weight	620.65 g/mol	[6][7]
Density	1.26 - 1.51 g/cm ³	[2][6]
Oil Absorption	35 - 55 ml/100g	[5][8]
Fastness Properties (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)		
Heat Stability (in Plastics)	180 - 240 °C	[5][9]
Lightfastness (Full Shade)	4 - 6	[5]
Lightfastness (Reduced Shade)	3 - 5	[8]
Water Resistance	4 - 5	[5][6]
Oil Resistance	4	[5][6]
Acid Resistance	3 - 4	[5][6]
Alkali Resistance	3 - 4	[5][6]
Migration Resistance	3 - 4	[9]

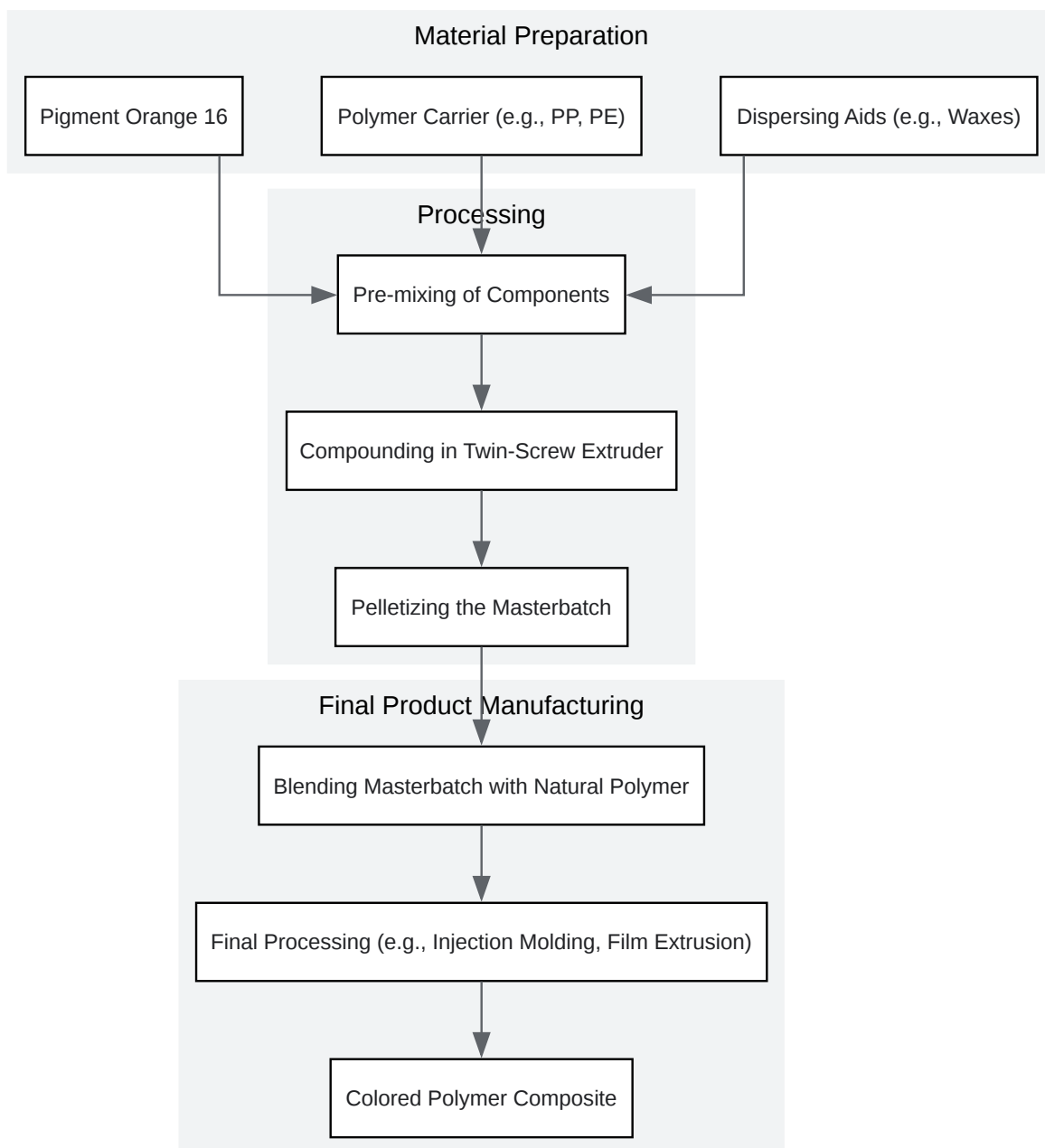
Dispersion of Pigment Orange 16 in Polymer Composites

Proper dispersion of **Pigment Orange 16** is critical to achieving optimal color strength, uniformity, and maintaining the mechanical properties of the host polymer. The most common method for incorporating pigments into thermoplastics is through the production of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin.

Logical Workflow for Pigment Dispersion

The following diagram illustrates the general workflow for dispersing **Pigment Orange 16** in a polymer matrix.

Workflow for Pigment Orange 16 Dispersion



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Caption: General workflow for dispersing **Pigment Orange 16** in polymers.

Experimental Protocols

This section provides detailed protocols for the preparation of a **Pigment Orange 16** masterbatch and the subsequent evaluation of the colored polymer composite. Polypropylene (PP) is used as an example polymer.

Protocol for Masterbatch Preparation

This protocol describes the preparation of a 40% **Pigment Orange 16** masterbatch in a polypropylene carrier using a co-rotating twin-screw extruder.

Materials and Equipment:

- **Pigment Orange 16** powder
- Polypropylene (PP) powder or pellets (carrier resin)
- Dispersing agent (e.g., polyethylene wax)
- Gravimetric feeders
- Co-rotating twin-screw extruder
- Strand pelletizer
- Cooling bath

Procedure:

- Pre-mixing:
 - Dry the **Pigment Orange 16** and PP carrier resin in an oven at 80°C for 2 hours to remove any residual moisture.
 - In a high-speed mixer, blend the components according to the formulation: 40% **Pigment Orange 16**, 58% PP carrier resin, and 2% dispersing agent by weight. Mix for 5-10 minutes to ensure a homogeneous pre-mix.
- Extrusion:

- Set the temperature profile of the twin-screw extruder. A typical profile for a PP-based masterbatch is:
 - Feed zone: 40-60°C
 - Zone 1: 160°C
 - Zone 2: 180°C
 - Zone 3: 190°C
 - Zone 4: 190°C
 - Die: 185°C
- Set the screw speed to 200-300 rpm.
- Feed the pre-mixed material into the extruder using a gravimetric feeder at a constant rate.
- The molten polymer and pigment mixture is extruded through a strand die.
- Pelletizing:
 - The extruded strands are passed through a water cooling bath.
 - The cooled and solidified strands are fed into a pelletizer to produce masterbatch pellets.
 - Collect and dry the masterbatch pellets.

Protocol for Preparation of Colored Polymer Composites

This protocol describes the production of colored PP samples with a final pigment concentration of 1% using the prepared masterbatch.

Materials and Equipment:

- **Pigment Orange 16** masterbatch (40%)

- Natural polypropylene (PP) pellets
- Injection molding machine or film extruder

Procedure:

- Blending:
 - Calculate the required amount of masterbatch and natural PP to achieve a 1% final pigment concentration. For example, to produce 1 kg of the final composite, you will need 25 g of the 40% masterbatch and 975 g of natural PP.
 - Tumble blend the masterbatch pellets and natural PP pellets for 15-20 minutes to ensure a uniform mixture.
- Processing:
 - Feed the blended material into an injection molding machine or film extruder.
 - Set the processing parameters according to the requirements of the specific grade of PP. A typical injection molding temperature profile for PP is 190-230°C.
 - Produce test specimens (e.g., tensile bars, impact test specimens, color plaques) for subsequent evaluation.

Performance Evaluation Protocols

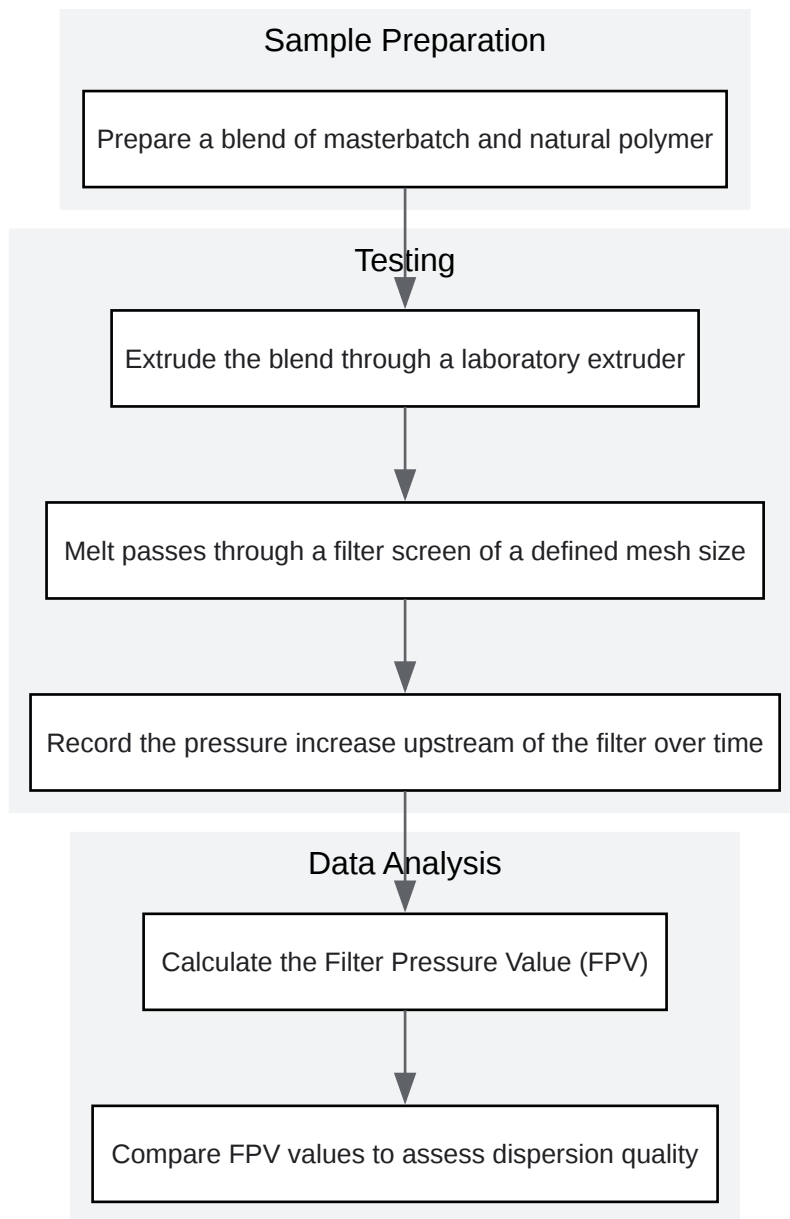
This section details the experimental protocols for evaluating the quality of the pigment dispersion and the performance of the final colored polymer composite.

Dispersion Quality Assessment: Filter Pressure Value (FPV) Test

The FPV test is a standardized method (DIN EN 13900-5) to determine the dispersion quality of a pigment in a polymer. It measures the pressure increase caused by pigment agglomerates clogging a filter screen. A lower FPV indicates better dispersion.

Experimental Workflow for FPV Test

Workflow for Filter Pressure Value (FPV) Test



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Caption: Workflow for the Filter Pressure Value (FPV) test.

Colorimetric Analysis

Colorimetric analysis is performed to quantify the color of the polymer composite.

Procedure:

- Use a spectrophotometer to measure the CIE Lab* color values of the prepared color plaques.
- Calculate the color difference (ΔE^*) between different batches or against a standard to ensure color consistency.

Lightfastness Testing

Lightfastness is the resistance of the colored material to fading or changing color upon exposure to light.

Procedure (based on ISO 4892-2):[\[2\]](#)[\[10\]](#)

- Place the colored polymer specimens in a xenon-arc weatherometer.[\[2\]](#)
- Expose the samples to a controlled cycle of light and dark periods, temperature, and humidity, simulating outdoor or indoor light exposure.
- Periodically remove the samples and measure their color change (ΔE^*) compared to an unexposed reference sample.
- The lightfastness is rated on a blue wool scale (1-8), where a higher number indicates better resistance to fading.[\[10\]](#)

Heat Stability Testing

Heat stability determines the temperature at which the pigment starts to degrade or change color in the polymer matrix.

Procedure:

- Prepare a series of colored polymer samples.
- Expose each sample to a specific temperature in an oven or injection molding machine for a fixed dwell time (e.g., 5 minutes). The temperatures should be in increasing increments (e.g., 180°C, 200°C, 220°C, 240°C).

- After cooling, measure the color change (ΔE^*) of each sample compared to a sample processed at the lowest temperature.
- The heat stability is the highest temperature at which no significant color change occurs.

Migration Resistance Testing

Migration testing evaluates the tendency of the pigment to move from the colored polymer to the surface of the material or into a material in contact with it.

Procedure:

- Place a sample of the colored polymer in contact with an uncolored polymer (e.g., white PVC).
- Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours) under a defined pressure.
- After the test period, separate the samples and visually assess the uncolored polymer for any staining.
- The degree of staining is rated on a greyscale from 1 to 5, where 5 indicates no migration.

Effects on Polymer Properties

The addition of **Pigment Orange 16** can influence the mechanical and rheological properties of the host polymer.

Table 2: Potential Effects of Pigment Orange 16 on Polymer Properties

Property	Potential Effect	Explanation
Mechanical Properties		
Tensile Strength	May slightly increase or decrease	Can act as a reinforcing filler at low concentrations, but agglomerates can act as stress concentrators, reducing strength.[11]
Impact Strength	May decrease	Pigment particles can act as crack initiation sites, reducing the material's toughness.[11]
Hardness	May increase	The presence of solid pigment particles can increase the surface hardness of the composite.
Rheological Properties		
Viscosity	May increase	The addition of solid particles to a polymer melt generally increases its viscosity.[12] The extent of the increase depends on the pigment concentration and the quality of dispersion.

Conclusion

Pigment Orange 16 is a versatile and cost-effective colorant for a wide range of polymer composites. Successful application of this pigment requires careful consideration of its properties and the implementation of appropriate dispersion and processing techniques. The protocols provided in these application notes offer a framework for the effective use and evaluation of **Pigment Orange 16** in polymer systems. It is recommended to perform specific testing for each polymer and application to ensure optimal performance and quality of the final product.

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